Cyclic di-3',5'-guanylate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one
CAS No.: 61093-23-0
Cat. No.: VC21228869
Molecular Formula: C20H24N10O14P2
Molecular Weight: 690.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61093-23-0 |
|---|---|
| Molecular Formula | C20H24N10O14P2 |
| Molecular Weight | 690.4 g/mol |
| IUPAC Name | 2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |
| Standard InChI | InChI=1S/C20H24N10O14P2/c21-19-25-13-7(15(33)27-19)23-3-29(13)17-9(31)11-5(41-17)1-39-45(35,36)44-12-6(2-40-46(37,38)43-11)42-18(10(12)32)30-4-24-8-14(30)26-20(22)28-16(8)34/h3-6,9-12,17-18,31-32H,1-2H2,(H,35,36)(H,37,38)(H3,21,25,27,33)(H3,22,26,28,34)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |
| Standard InChI Key | PKFDLKSEZWEFGL-MHARETSRSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
| SMILES | C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
| Canonical SMILES | C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)O)OP(=O)(O1)O)O |
Introduction
The compound 2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one is a complex organic molecule with a unique structure. It contains multiple functional groups, including amino, hydroxy, oxo, and phospho groups, which make it a versatile compound in various chemical reactions and applications.
Potential Applications
-
Biological Signaling: Compounds with purine structures are known to play roles in biological signaling, such as in the case of cyclic nucleotides.
-
Pharmaceutical Research: The complex structure of this compound suggests potential applications in drug development, particularly in targeting specific biological pathways.
Synthesis and Availability
The synthesis of such complex molecules typically involves multi-step reactions, including the formation of phospho and purine rings. Availability might be limited due to the complexity of synthesis and the specialized nature of the compound.
Synthesis Overview
-
Starting Materials: Typically involve purine derivatives and phospho-containing compounds.
-
Reaction Conditions: Require controlled conditions to achieve the desired stereochemistry and functional group arrangement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume